CP-66713

Content Navigation

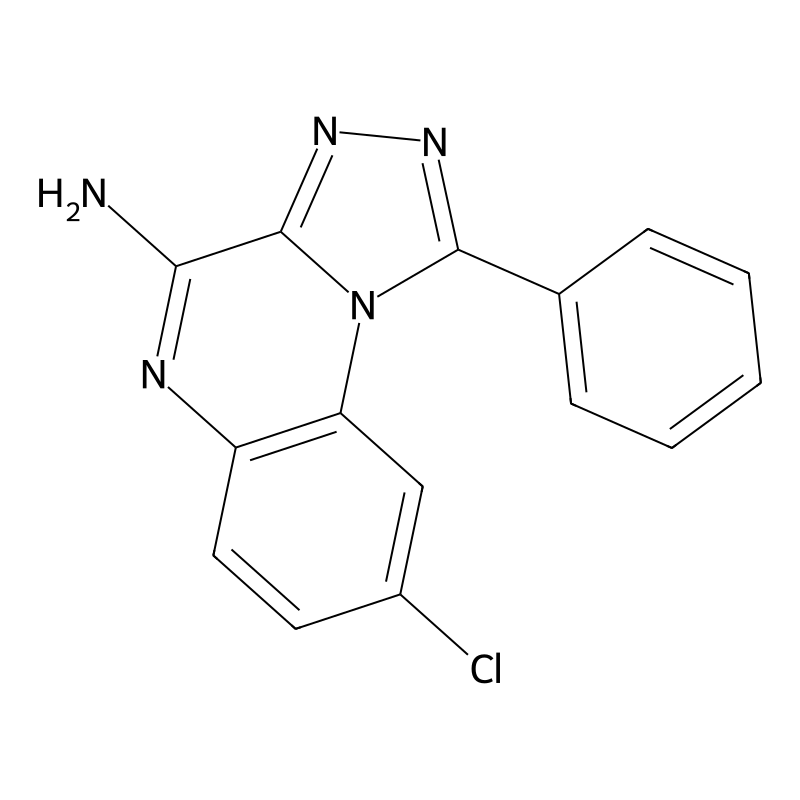

CP-66713, a selective A2A antagonist (Ki 22 nM, 25-fold over A1), solves assay contamination from non-selective adenosine ligands. Its triazoloquinoxaline scaffold avoids xanthine off-target effects. - Blocks LTP of fEPSPs & facilitates depotentiation in hippocampal CA1 neurons. - Abolishes adenosine-induced relaxation in retinal pericytes for diabetic retinopathy models. Reliable global supply.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Purity

Package Size

CP-66713 is a non-xanthine, selective adenosine A2 (specifically A2A) receptor antagonist (Ki ≈ 22 nM) that exhibits up to 25-fold selectivity over the A1 receptor subtype. Procured primarily as a pharmacological tool for neurobiological and cardiovascular research, this compound is utilized to isolate A2-mediated pathways from broader purinergic signaling networks. Its structural classification as an 8-chloro-1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine distinguishes it from classical xanthine-based antagonists, offering different off-target binding characteristics and solubility profiles. In laboratory workflows, it is frequently employed in hippocampal slice electrophysiology, retinal pericyte contractility assays, and as a competitive baseline in the development of next-generation A2A-targeted radioligands [1].

Research Fit

Substituting CP-66713 with generic non-selective adenosine antagonists (such as caffeine or 8-phenyltheophylline) or highly selective A1 antagonists (like DPCPX) fundamentally compromises assay integrity when isolating A2-specific mechanisms. While newer generation antagonists like SCH58261 offer higher absolute A2A selectivity, CP-66713 remains a critical procurement choice for specific established baseline models, particularly in legacy electrophysiological protocols measuring long-term potentiation (LTP) in hippocampal CA1 neurons. Furthermore, its unique triazoloquinoxaline scaffold presents distinct tissue penetration and receptor residence properties compared to furan-triazolo-triazine derivatives, making it non-interchangeable in assays where compound-specific lipophilicity dictates the physiological response[1].

Substitution Risk

A2A Selectivity vs. Non-Selective Antagonists

In vitro radioligand binding assays require precise subtype isolation. CP-66713 demonstrates a Ki of 22 nM for the adenosine A2 receptor with up to 25-fold selectivity over the A1 receptor, providing a distinct workflow advantage over non-selective antagonists like caffeine (Ki ≈ 48 µM for A2A), which fail to provide subtype discrimination [1].

| Evidence Dimension | A2A vs A1 Receptor Selectivity |

| Target Compound Data | CP-66713 (Ki = 22 nM for A2, ~25-fold selectivity over A1) |

| Comparator Or Baseline | Caffeine (Ki ≈ 48 µM for A2A, non-selective) |

| Quantified Difference | >2000-fold higher absolute affinity for A2A and distinct subtype selectivity |

| Conditions | In vitro radioligand binding assays |

Ensures precise isolation of A2A-mediated signaling pathways without the confounding A1-mediated effects seen with non-selective xanthines.

Retinal Pericyte Relaxation vs. A1 Antagonists

For microvascular contractility workflows, CP-66713 provides complete functional blockade of A2-mediated pathways. In cultured bovine retinal pericytes, 100 nM CP-66713 completely inhibits adenosine-induced relaxation, whereas the A1-selective comparator DPCPX at a 10-fold higher concentration (1 µM) yields 0% inhibition [1].

| Evidence Dimension | Inhibition of adenosine-induced pericyte relaxation |

| Target Compound Data | CP-66713 (100% inhibition at 100 nM) |

| Comparator Or Baseline | DPCPX (0% inhibition at 1 µM) |

| Quantified Difference | Complete functional blockade by CP-66713 versus no effect by the A1-selective comparator |

| Conditions | Cultured bovine retinal pericytes exposed to 300 nM adenosine |

Validates CP-66713 as the necessary procurement choice for studying A2-mediated microvascular contractility and ischemic responses.

Hippocampal LTP Modulation

In electrophysiological laboratory workflows, CP-66713 is utilized to isolate purinergic effects on synaptic plasticity. Continuous perfusion of 10 µM CP-66713 in guinea pig hippocampal slices completely reverses the direction of synaptic potential potentiation, inducing long-term depression (LTD) instead of the long-term potentiation (LTP) seen under standard baseline conditions [1].

| Evidence Dimension | Synaptic plasticity modulation (Field EPSP) |

| Target Compound Data | CP-66713 (10 µM induces LTD) |

| Comparator Or Baseline | Baseline ACSF perfusion (Induces normal LTP) |

| Quantified Difference | Complete reversal of synaptic potential potentiation direction (LTP to LTD) |

| Conditions | Guinea pig hippocampal slices, tetanic stimulation (100 Hz) |

Critical for neurophysiology labs requiring a validated pharmacological tool to dissect the role of endogenous adenosine in synaptic plasticity.

Radioligand Blocking Efficacy

In radiopharmaceutical development workflows, CP-66713 serves as a reliable competitive baseline standard. During the in vitro autoradiographic validation of the A2A PET ligand [11C]KF18446, CP-66713 effectively blocks specific striatal binding, validating target engagement alongside other non-xanthine comparators like SCH58261[1].

| Evidence Dimension | Competitive binding against [11C]KF18446 |

| Target Compound Data | CP-66713 (Effective striatal binding reduction) |

| Comparator Or Baseline | Unblocked baseline (100% specific binding) |

| Quantified Difference | Significant reduction in radioligand uptake confirming target engagement |

| Conditions | In vitro autoradiography of rat brain sections |

Demonstrates the compound's reliability as a competitive blocking agent in the validation of novel A2A-targeted radiopharmaceuticals.

Synaptic Plasticity Studies

Due to its established ability to block LTP of field EPSPs and facilitate depotentiation in hippocampal CA1 neurons, CP-66713 is a preferred agent for electrophysiology labs studying learning, memory, and purinergic neuromodulation [1].

Microvascular Contractility Assays

Its proven efficacy in completely abolishing adenosine-induced relaxation in retinal pericytes makes it ideal for research into diabetic retinopathy, ischemic microvascular changes, and local capillary blood flow regulation [2].

Radioligand & Drug Discovery Baseline

As a structurally distinct non-xanthine A2A antagonist, CP-66713 serves as a crucial reference standard in competitive binding assays and autoradiography for validating the selectivity of novel PET tracers and next-generation therapeutics [3].

Application Fit Matrix

References

- [1] Fujii S, et al. Adenosine (A2) antagonist inhibits induction of long-term potentiation of evoked synaptic potentials but not of the population spike in hippocampal CA1 neurons. Biochem Biophys Res Commun. 1991;181(3):1010-1014.

- [2] Matsugi T, et al. Adenosine-induced relaxation of cultured bovine retinal pericytes. Invest Ophthalmol Vis Sci. 1997;38(13):2695-2701.

- [3] Ishiwata K, et al. Further characterization of a CNS adenosine A2a receptor ligand [11C]KF18446 with in vitro autoradiography. Annals of Nuclear Medicine. 2000;14(2):81-89.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

2: Fujii S, Kuroda Y, Ito KL, Yoshioka M, Kaneko K, Yamazaki Y, Sasaki H, Kato H. Endogenous adenosine regulates the effects of low-frequency stimulation on the induction of long-term potentiation in CA1 neurons of guinea pig hippocampal slices. Neurosci Lett. 2000 Jan 28;279(2):121-4. PubMed PMID: 10674636.

3: Fujii S, Kuroda Y, Ito Ki, Kaneko K, Kato H. Effects of adenosine receptors on the synaptic and EPSP-spike components of long-term potentiation and depotentiation in the guinea-pig hippocampus. J Physiol. 1999 Dec 1;521 Pt 2:451-66. PubMed PMID: 10581315; PubMed Central PMCID: PMC2269672.

4: Fredholm BB, Lindström K. Autoradiographic comparison of the potency of several structurally unrelated adenosine receptor antagonists at adenosine A1 and A(2A) receptors. Eur J Pharmacol. 1999 Sep 10;380(2-3):197-202. PubMed PMID: 10513579.

5: O'Kane EM, Stone TW. Interaction between adenosine A1 and A2 receptor-mediated responses in the rat hippocampus in vitro. Eur J Pharmacol. 1998 Nov 27;362(1):17-25. PubMed PMID: 9865525.

6: Matsugi T, Chen Q, Anderson DR. Adenosine-induced relaxation of cultured bovine retinal pericytes. Invest Ophthalmol Vis Sci. 1997 Dec;38(13):2695-701. PubMed PMID: 9418721.

7: Zhang Y, Raud J, Hedqvist P, Fredholm BB. Propentofylline inhibits polymorphonuclear leukocyte recruitment in vivo by a mechanism involving adenosine A2A receptors. Eur J Pharmacol. 1996 Oct 17;313(3):237-42. PubMed PMID: 8911920.

8: Phillis JW. The effects of selective A1 and A2a adenosine receptor antagonists on cerebral ischemic injury in the gerbil. Brain Res. 1995 Dec 24;705(1-2):79-84. PubMed PMID: 8821736.

9: Suzuki M, Tomaru A, Kishibayashi N, Karasawa A. Effects of the adenosine A1-receptor antagonist on defecation, small intestinal propulsion and gastric emptying in rats. Jpn J Pharmacol. 1995 May;68(1):119-23. PubMed PMID: 7494374.

10: Szentmiklósi AJ, Ujfalusi A, Cseppentö A, Nosztray K, Kovács P, Szabó JZ. Adenosine receptors mediate both contractile and relaxant effects of adenosine in main pulmonary artery of guinea pigs. Naunyn Schmiedebergs Arch Pharmacol. 1995 Apr;351(4):417-25. PubMed PMID: 7543187.

11: Kirkpatrick KA, Richardson PJ. Adenosine receptor-mediated modulation of acetylcholine release from rat striatal synaptosomes. Br J Pharmacol. 1993 Nov;110(3):949-54. PubMed PMID: 8298819; PubMed Central PMCID: PMC2175826.

12: Vellucci SV, Sirinathsinghji DJ, Richardson PJ. Adenosine A2 receptor regulation of apomorphine-induced turning in rats with unilateral striatal dopamine denervation. Psychopharmacology (Berl). 1993;111(3):383-8. PubMed PMID: 7870978.

13: Fujii S, Wakizaka A, Sekino Y, Kuroda Y, Ito K, Miyakawa H, Kato H. Adenosine A2 receptor antagonist facilitates the reversal of long-term potentiation (depotentiation) of evoked postsynaptic potentials but inhibits that of population spikes in hippocampal CA1 neurons. Neurosci Lett. 1992 Dec 14;148(1-2):148-50. PubMed PMID: 1300488.

14: Fuder H, Brink A, Meincke M, Tauber U. Purinoceptor-mediated modulation by endogenous and exogenous agonists of stimulation-evoked [3H]noradrenaline release on rat iris. Naunyn Schmiedebergs Arch Pharmacol. 1992 Apr;345(4):417-23. PubMed PMID: 1320209.

15: Sekino Y, Ito K, Miyakawa H, Kato H, Kuroda Y. Adenosine (A2) antagonist inhibits induction of long-term potentiation of evoked synaptic potentials but not of the population spike in hippocampal CA1 neurons. Biochem Biophys Res Commun. 1991 Dec 31;181(3):1010-4. PubMed PMID: 1764051.

Explore Compound Types